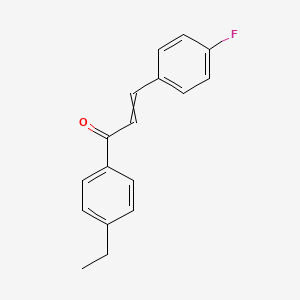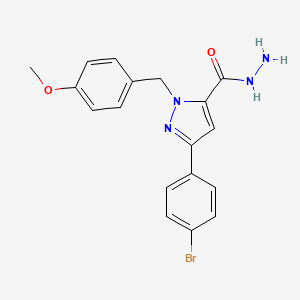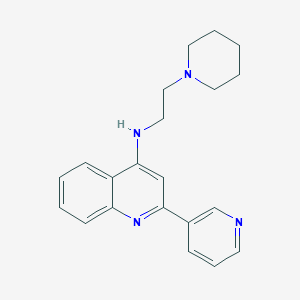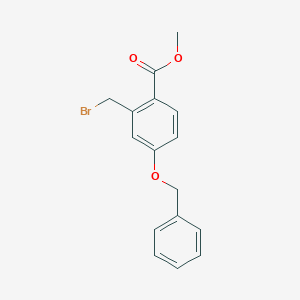![molecular formula C6H2ClN5 B14864109 5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile](/img/structure/B14864109.png)
5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a chloro substituent and a carbonitrile group in the structure of this compound makes it a valuable intermediate in organic synthesis and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-3-nitropyrazole with a suitable nitrile source under basic conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
化学反応の分析
Types of Reactions
5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro substituent in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chloro group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学的研究の応用
5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile
- 5-Fluoro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile
- 5-Iodo-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile
Uniqueness
5-Chloro-1H-pyrazolo[3,4-B]pyrazine-3-carbonitrile is unique due to the presence of the chloro substituent, which imparts specific chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions and may also influence its biological activity by affecting its interaction with molecular targets .
特性
分子式 |
C6H2ClN5 |
|---|---|
分子量 |
179.57 g/mol |
IUPAC名 |
5-chloro-2H-pyrazolo[3,4-b]pyrazine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClN5/c7-4-2-9-6-5(10-4)3(1-8)11-12-6/h2H,(H,9,11,12) |
InChIキー |
CWYHCTONSDRJKY-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NNC(=C2N=C1Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



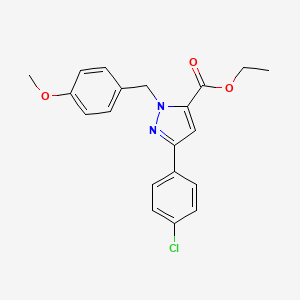

![1-(Benzo[d][1,3]dioxol-5-yl)piperazin-2-one hydrochloride](/img/structure/B14864051.png)
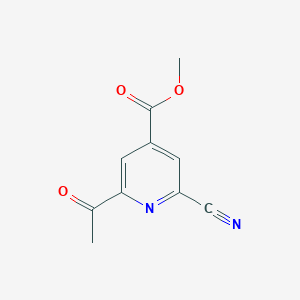
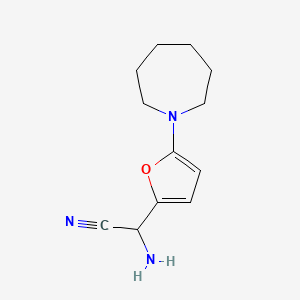
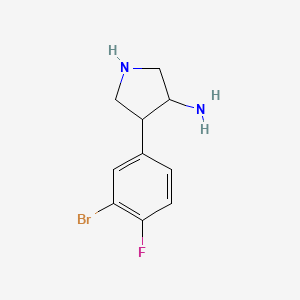
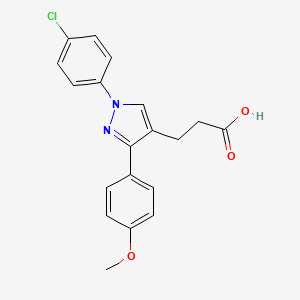
![9-(4-Butoxyphenyl)-3-((4-(tert-butyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14864080.png)
